6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
6-Imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and nitriles. The key steps in the synthesis may involve cyclization reactions, imine formation, and nitrile addition under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypropyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazatricyclo derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.
Biology
In biological research, the compound may be studied for its potential bioactivity, including antimicrobial, antiviral, or anticancer properties.
Medicine
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-Fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .
- **Ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate .
Uniqueness
The uniqueness of 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile lies in its specific substitution pattern and tricyclic structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H17N5O2 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C17H17N5O2/c1-11-4-5-14-20-16-13(17(23)22(14)10-11)8-12(9-18)15(19)21(16)6-3-7-24-2/h4-5,8,10,19H,3,6-7H2,1-2H3 |
InChI Key |
OVHLSCKFBZWJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C#N)C=C1 |
Origin of Product |
United States |
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